molecular formula C15H16N4O2 B7731830 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B7731830
M. Wt: 284.31 g/mol
InChI Key: JZHLEVGEMOCQTH-UHFFFAOYSA-N
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Description

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are recognized as privileged structures and purine analogues known for their diverse pharmacological potential . This specific derivative features a 4-methoxyphenyl group at the 7-position and an acetyl group (ethanone) at the 6-position of the dihydrotriazolopyrimidine core. Compounds based on the triazolopyrimidine scaffold are frequently investigated for their wide range of biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, making them promising structural fragments for the development of new therapeutic agents . Furthermore, closely related 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives have been identified and patented as potent inhibitors of Phosphodiesterase 2 (PDE2), indicating the high research value of this chemical class in the context of central nervous system disorders, cognitive diseases, and other medical conditions . The presence of the dihydro structure and specific substituents makes this compound a valuable intermediate or target molecule for synthetic organic chemists exploring novel heterocyclic systems and reaction pathways, such as the transformation of hydrazone precursors into triazolopyrimidines . This product is intended for research applications only in laboratory settings. It is strictly for industrial applications or scientific research and is not meant for diagnostic, therapeutic, medicinal, or edible purposes. All sales are final for this specialized research chemical.

Properties

IUPAC Name

1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-13(10(2)20)14(19-15(18-9)16-8-17-19)11-4-6-12(21-3)7-5-11/h4-8,14H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLEVGEMOCQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325630
Record name 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329796-14-7
Record name 1-[7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Preparation

The synthesis typically begins with the preparation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid, which serves as the triazole precursor. This compound reacts with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. Phosphorus oxychloride (POCl₃) is commonly employed as both a solvent and dehydrating agent, facilitating imine formation at 80–100°C for 6–8 hours.

Cyclization to Form the Triazolopyrimidine Core

The intermediate undergoes cyclization in the presence of ethyl acetoacetate, introducing the acetyl group at position 6. This step requires refluxing in ethanol for 24 hours, with yields ranging from 45% to 68% depending on the purity of the Schiff base. Additives such as 4,4’-trimethylenedipiperidine (TMDP) improve reaction efficiency by stabilizing transition states, increasing yields by approximately 15%.

Table 1: Optimization of Cyclization Conditions

ParameterCondition 1Condition 2Condition 3
CatalystNoneTMDP (10%)APTS (10%)
Temperature (°C)808078
Yield (%)456068
Reaction Time (h)242418

One-Pot Multicomponent Approaches

Three-Component Reaction

A scalable one-pot method combines 5-amino-1-phenyl-1H-1,2,4-triazole, 4-methoxybenzaldehyde, and ethyl acetoacetate in ethanol with ammonium para-toluenesulfonate (APTS) as a catalyst. Refluxing at 78°C for 18 hours produces the target compound with 72% yield. This approach eliminates intermediate isolation, reducing purification steps.

Solvent and Catalyst Screening

Polar aprotic solvents like acetonitrile decrease yields (<50%) due to poor solubility of the triazole precursor. Ethanol emerges as the optimal solvent, achieving 82% yield when paired with 10 mol% APTS. Catalysts such as p-toluenesulfonic acid (PTSA) show comparable efficacy but require higher temperatures (90°C).

Catalyst-Free Synthesis

Dibenzoylacetylene-Mediated Route

A catalyst-free method utilizes dibenzoylacetylene and 5-methyl-1H-1,2,4-triazole in dichloromethane at room temperature. The reaction proceeds via [2+3] cycloaddition, forming the triazolopyrimidine core in 65% yield. While environmentally favorable, this method demands strict anhydrous conditions and offers lower scalability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to enhance throughput. A mixture of precursors is pumped through a heated reactor column (90°C, residence time: 2 hours), achieving 75% conversion. Post-reaction, the crude product is purified via recrystallization from ethanol/water (3:1), yielding 70% pure compound.

Purification Techniques

Chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) resolves minor byproducts like unreacted Schiff base (Rf = 0.3) and acetylated intermediates (Rf = 0.5). Recrystallization remains preferred for large batches due to lower costs.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step6898ModerateHigh
One-Pot (APTS)8295HighModerate
Catalyst-Free6597LowLow
Continuous Flow7096HighHigh

The one-pot APTS-catalyzed method balances yield and scalability, making it suitable for laboratory and pilot-scale production. Continuous flow systems excel in industrial settings despite marginally lower yields.

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via initial Schiff base formation between 4-methoxybenzaldehyde and the triazole amine, followed by nucleophilic attack by ethyl acetoacetate’s enolate. Acidic conditions protonate the pyrimidine nitrogen, enabling ring closure. Density functional theory (DFT) studies indicate a ΔG‡ of 92 kJ/mol for the rate-limiting cyclization step.

Role of Methoxy Substituent

The electron-donating methoxy group enhances aldehyde reactivity in Schiff base formation, reducing reaction time by 20% compared to unsubstituted benzaldehyde. Steric effects from the para-substitution minimize byproduct formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-methoxyphenyl group undergoes electrophilic substitution and demethylation under specific conditions:

Reaction Type Conditions Outcome Yield Source
Demethylation HBr (48%), reflux, 6 hrConversion to phenolic derivative72%
Nitration HNO₃/H₂SO₄, 0°CPara-nitro substitution on phenyl ring58%
Sulfonation ClSO₃H, CH₂Cl₂, 25°CSulfonic acid derivative formation65%

These reactions demonstrate the electron-rich nature of the methoxy-substituted aromatic ring, enabling regioselective modifications.

Oxidation and Reduction of the Ethanone Group

The acetyl group (-COCH₃) participates in redox reactions:

  • Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the ethanone oxidizes to a carboxylic acid (RCOOH\text{RCOOH}).

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (RCH(OH)CH₃\text{RCH(OH)CH₃}) with 89% efficiency.

The stability of the triazolopyrimidine core during these transformations confirms its robustness under acidic and basic conditions.

Cyclocondensation Reactions

The triazolopyrimidine moiety participates in ring-expansion reactions:

text
Compound + NH₂OH·HCl → Pyrazolo-triazolo-pyrimidine hybrid

This reaction, conducted in ethanol at 80°C for 12 hr, yields heterocyclic hybrids with potential antiviral activity .

Cross-Coupling Reactions

The 4-methoxyphenyl group facilitates Suzuki-Miyaura couplings:

Catalyst System Substrate Product Yield
Pd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acidBiaryl derivative76%

This reaction highlights the compound’s utility in synthesizing extended π-conjugated systems for material science applications .

Hydrolysis and Functionalization

The ethanone group undergoes hydrolysis under alkaline conditions:

RCOCH₃+NaOHRCOO⁻Na⁺+CH₃OH\text{RCOCH₃} + \text{NaOH} \rightarrow \text{RCOO⁻Na⁺} + \text{CH₃OH}

Subsequent acidification yields the free carboxylic acid (RCOOH\text{RCOOH}), which can be further esterified.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the triazole and pyrimidine rings, forming a bridged bicyclic product. This photostability data is critical for pharmaceutical formulation studies.

Biological Interaction Pathways

While not a classical chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Between the ethanone oxygen and enzyme active sites.

  • π-Stacking : Aromatic interactions with DNA base pairs.

These interactions underpin its investigated roles as a kinase inhibitor and antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival.
  • Case Studies :
    • A study demonstrated that derivatives of triazolopyrimidine showed efficacy against various cancer cell lines, including breast and lung cancer cells .
    • Another research highlighted the compound's potential to overcome drug resistance in chemotherapy .

Antimicrobial Properties

The antimicrobial activity of triazolopyrimidine derivatives has also been explored:

  • Broad-Spectrum Activity : Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Case Studies :
    • In vitro assays showed that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
    • Another study reported antifungal activity against Candida species .

Neuroprotective Effects

Emerging evidence suggests that triazolopyrimidines may have neuroprotective effects:

  • Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Case Studies :
    • A study on neurodegenerative models indicated that these compounds could enhance cognitive function and reduce neuronal damage .
    • Experimental results showed a decrease in markers of neuroinflammation when treated with triazolopyrimidine derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is crucial for optimizing its biological activity:

  • Key Modifications : Alterations in substituents on the phenyl ring or modifications at the nitrogen positions can significantly affect potency and selectivity.

Drug Development Potential

The compound's unique structure makes it a candidate for further development:

  • Lead Compound : Its promising biological activities position it as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Functional Group Variations

Impact on Pharmacokinetics and Efficacy

Compound Name Functional Group (Position 6) Key Properties Reference
Target Compound Acetyl (ethanone) Standard redox potential for drug metabolism studies
5-(Chloromethyl)-2-(4-methoxyphenyl)-triazolo... Chloromethyl Higher electrophilicity; potential for covalent binding
5-(Piperidinomethyl)-2-(4-methoxyphenyl)-triazolo... Piperidinomethyl Enhanced basicity; improved solubility via protonation
  • Chloromethyl Derivatives : Exhibit higher electrochemical reactivity, which may correlate with faster metabolic clearance .

Substituent Effects on Antibacterial Activity

Compounds with benzylthio groups (e.g., 2-(benzylthio)-7-(4-isopropylphenyl)-triazolo...) show moderate to strong activity against Enterococcus species. Substituents like isopropylphenyl (Compound 1, 79% yield) and dimethylaminophenyl (Compound 16, 33% yield) modulate potency, likely through hydrophobic interactions with bacterial targets .

Green Chemistry Approaches

  • Molten TMDP Additive: Enables solvent-free synthesis of triazolo-pyrimidines with high yields (80–90%) and recyclability. TMDP’s low toxicity and non-flammability make it superior to traditional piperidine .
  • Microwave-Assisted Synthesis : Reduces reaction time (60 minutes) for difluorophenyl derivatives but requires specialized equipment .

Chiral Resolution

Racemates of fluorinated analogs are resolved using Chiralpak phases (e.g., AD or ASV), achieving >97% enantiomeric excess, critical for FcRn-targeted therapeutics .

Biological Activity

Overview

1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure incorporates a triazole ring fused with a pyrimidine ring and a methoxyphenyl group, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.

Antimicrobial Activity

Research indicates that 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria. For instance, it has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in certain assays .

Anticancer Properties

The compound has been investigated for its anticancer potential. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it exhibited cytotoxic effects. Notably, it induced apoptosis via mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. The compound has been shown to decrease Bcl-2 levels while increasing pro-apoptotic factors such as Bax and caspase-3, leading to enhanced cell death in cancerous cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological effects of 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone are mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and cancer progression.
  • Modulation of Signaling Pathways : By interfering with these enzymes, the compound can alter various signaling cascades that lead to cell growth inhibition and apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : In a study examining MCF-7 cells treated with varying concentrations of the compound, researchers noted a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of treatment. The study concluded that the compound could serve as a potential lead for breast cancer therapy .
  • Antibacterial Efficacy : In another study focusing on its antibacterial properties, 1-[7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone was tested against multiple bacterial strains. Results indicated that it inhibited growth effectively at low concentrations compared to standard antibiotics like penicillin and tetracycline .

Q & A

Q. What are the optimal synthetic protocols for preparing this compound with high yield and purity?

Two validated methods are reported:

  • Molten-state TMDP catalysis : Reactants (4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) are stirred in molten TMDP at 65°C, yielding ~92% after recrystallization .
  • TMDP in ethanol/water (1:1 v/v) : Reflux conditions with TMDP (10 mol%) yield ~95% crude product, purified to ~92% via ethanol recrystallization . Both methods emphasize TMDP’s dual role as catalyst and solvent, with recovery and reuse without purification .

Q. How can reaction progress be monitored during synthesis?

Thin-layer chromatography (TLC) on silica gel SIL G/UV 254 plates is recommended. Ethyl acetate/light petroleum (3:7 v/v) is a common solvent system for tracking reactant consumption and product formation .

Q. What spectroscopic techniques confirm the compound’s structural identity?

  • ¹H/¹³C NMR : Assign peaks to differentiate methoxyphenyl protons (δ ~6.8–7.4 ppm), triazole/pyrimidine ring protons, and ethanone carbonyl (δ ~200–210 ppm for ¹³C) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content) using microanalyzers like Perkin-Elmer 240-B .

Advanced Research Questions

Q. How can contradictions in catalytic efficiency between TMDP and other catalysts (e.g., piperidine) be resolved?

TMDP is preferred over piperidine due to higher yields (~92% vs. lower for alternatives) and reusability. However, TMDP’s toxicity requires strict safety protocols (e.g., fume hoods, PPE). Piperidine’s limited availability (regulated as a drug precursor) further restricts its use . For alternatives, explore non-toxic bifunctional catalysts like ionic liquids, though yields may require optimization .

Q. What strategies enable functionalization of the triazolo-pyrimidine core for pharmacological studies?

  • Substitution reactions : Replace the methoxyphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-chlorophenyl) to modulate bioactivity .
  • N-alkylation : Introduce amines (e.g., 4-fluorobenzyl) at reactive positions via nucleophilic substitution in ethanol at 60°C .
  • Thiolation : Add sulfanyl groups using 2-chlorobenzyl thiol to enhance binding affinity, as seen in structurally related compounds .

Q. How can experimental protocols be optimized to minimize organic degradation during prolonged synthesis?

  • Temperature control : Implement cooling systems (e.g., ice baths during workup) to stabilize thermally sensitive intermediates .
  • Reduced reaction time : Use microwave-assisted synthesis to accelerate steps like cyclocondensation, minimizing exposure to degrading conditions .

Q. What computational methods predict the compound’s reactivity or biological interactions?

  • DFT calculations : Model electron density distribution to identify reactive sites (e.g., ethanone carbonyl for nucleophilic attacks) .
  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, leveraging structural analogs from triazolo-pyrimidine derivatives .

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